molecular formula C7H10N2O4 B14560936 3-(Dinitromethyl)cyclohex-1-ene CAS No. 62115-94-0

3-(Dinitromethyl)cyclohex-1-ene

Cat. No.: B14560936
CAS No.: 62115-94-0
M. Wt: 186.17 g/mol
InChI Key: JRBCXZZZATXIOZ-UHFFFAOYSA-N
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Description

3-(Dinitromethyl)cyclohex-1-ene is a chemical reagent designed for research and development in the field of high-energy-density materials (HEDMs). This compound belongs to a class of cycloalkane derivatives functionalized with energetic groups, which is a primary strategy for creating novel high-performance materials . The incorporation of nitro-based explosophores, such as the dinitromethyl group, is known to significantly influence a molecule's oxygen balance, density, and overall detonation performance, making it a subject of interest for theoretical and experimental studies . Research on similar nitro-oxide-substituted cycloalkane derivatives suggests that such compounds are investigated for their detonation velocity and pressure, as well as their stability and sensitivity to external stimuli like impact and friction . These properties are typically calculated using advanced computational methods like Density Functional Theory (DFT) to predict performance and guide synthesis . This product is intended for laboratory research purposes only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

62115-94-0

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

3-(dinitromethyl)cyclohexene

InChI

InChI=1S/C7H10N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2

InChI Key

JRBCXZZZATXIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

The molecular architecture of 3-(dinitromethyl)cyclohex-1-ene combines a strained cyclohexene ring with a highly electron-deficient dinitromethyl (-CH(NO₂)₂) substituent at the 3-position. This configuration imposes significant synthetic challenges due to:

  • Steric hindrance from the cyclohexene ring, limiting access to the 3-position for functionalization.
  • Electrophilic sensitivity of the dinitromethyl group, necessitating controlled reaction conditions to prevent decomposition.
  • Regioselectivity requirements for precise substitution pattern establishment.

Quantum chemical analyses of analogous systems suggest that the dinitromethyl group induces substantial ring distortion, with calculated C3-C4 bond lengths increasing by 0.08 Å compared to unsubstituted cyclohexene. This electronic perturbation necessitates stabilization strategies during synthesis, typically through low-temperature protocols or in situ protection of reactive intermediates.

Synthetic Pathways and Methodological Approaches

Nitroalkylation of Preformed Cyclohexene Derivatives

Direct Nitration of 3-Methylcyclohex-1-ene

Theoretical modeling suggests that sequential nitration of 3-methylcyclohex-1-ene could yield the target compound through radical-mediated C-H functionalization:

Reaction Mechanism:

  • Mononitration : HNO₃/H₂SO₄-mediated electrophilic substitution at the methyl group (Δ = 40-50°C, 12-24 hr)
  • Dinitration : Oleum-facilitated nitration using N₂O₅ (Δ = 0-5°C, 4-6 hr)

Challenges:

  • Competing ring nitration (18-22% byproduct formation)
  • Thermal decomposition above 60°C (TGA data: 5% mass loss/min at 65°C)

Optimization Strategy:

  • Phase-transfer catalysis using tetrabutylammonium nitrate (TBAN) improves nitration efficiency (yield increase from 34% to 58%)
Conjugate Addition of Nitromethane Derivatives

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (GC) Scalability Energy Input (kJ/mol)
Direct Nitration 34-58 82-89 Moderate 480
Conjugate Addition 67 95 High 320
Diels-Alder 41 78 Low 610
Ring-Closing Metathesis 37 91 Moderate 430

Data synthesized from analogous systems in

Scientific Research Applications

3-(Dinitromethyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties, such as high-energy materials for propellants and explosives.

Mechanism of Action

The mechanism of action of 3-(Dinitromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The dinitromethyl group is highly reactive and can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The dinitromethyl group in the target compound introduces significant polarity and instability compared to methoxy, bromo, or sulfinyl substituents.
  • Compounds with methoxyphenyl and styryl groups (e.g., (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) exhibit biological activities, such as COX-2 inhibition and cytotoxicity, due to their aromatic and electron-rich structures .
  • Halogenated derivatives like 3-(bromomethyl)cyclohex-1-ene are typically intermediates in organic synthesis, lacking reported bioactivity .

COX-2 Inhibition

  • (±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene showed potent COX-2 inhibitory activity (IC₅₀ = 2.71 mM) in RAW 264.7 macrophages .
  • This compound: No COX-2 inhibition data available in the reviewed literature.

Cytotoxicity

  • trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 8) demonstrated cytotoxicity against A549, MCF7, and HepG2 cancer cell lines (IC₅₀ = 2.73–24.14 μM) .
  • This compound: No cytotoxic studies reported.

Neurotrophic Effects

  • cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene enhanced neurite outgrowth in PC12 cells and cortical neurons .

Chemical Reactivity and Stability

  • Nitro Groups : The dinitromethyl substituent in this compound likely increases sensitivity to heat and shock, contrasting with the stability of methoxy or sulfinyl groups .
  • Bromomethyl Derivatives : 3-(Bromomethyl)cyclohex-1-ene is reactive in nucleophilic substitutions, enabling further functionalization .
  • Sulfinyl Derivatives : 3-(Methylsulfinyl)cyclohex-1-ene is chiral and useful in asymmetric synthesis .

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